![molecular formula C16H21F2NO4 B13302347 tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate is a chemical compound with the molecular formula C16H21F2NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethoxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted carbamates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamate group can undergo hydrolysis, releasing active intermediates that exert their effects on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with an ethynyl group, used in organic synthesis.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group, used in the synthesis of pharmacologically active compounds.
Uniqueness
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specificity and binding affinity are crucial .
Eigenschaften
Molekularformel |
C16H21F2NO4 |
|---|---|
Molekulargewicht |
329.34 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[4-(difluoromethoxy)phenyl]methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-9-12(10-20)8-11-4-6-13(7-5-11)22-14(17)18/h4-7,10,12,14H,8-9H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
JCGFAZCMVVQNKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


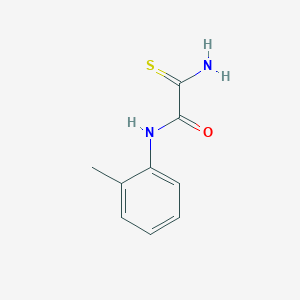
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
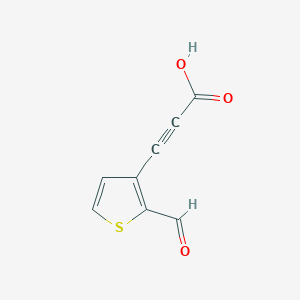


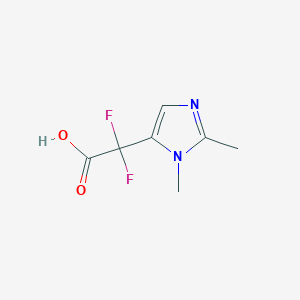

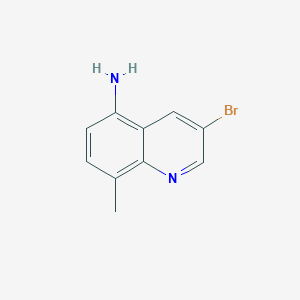
amine](/img/structure/B13302300.png)
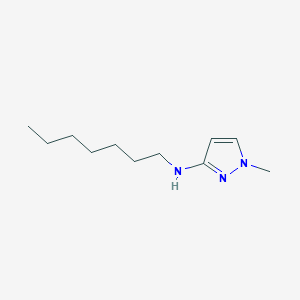

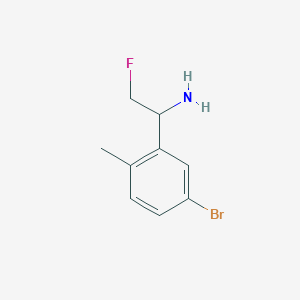
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
